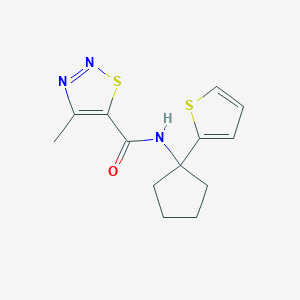
4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, a common feature in compounds with potential biological activity. Thiadiazoles are heterocyclic compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer activity. The presence of a thiophene and a cyclopentyl group suggests that this compound could exhibit interesting chemical and biological characteristics.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Another approach involves the cyclization reactions of carboxamidine dithiocarbamate intermediates to form 1,2,4-thiadiazole derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The structure of the compound would likely be confirmed using similar methods to ensure the correct synthesis of the target molecule.
Chemical Reactions Analysis
Thiadiazole compounds can undergo various chemical reactions. For example, 5-acetyl derivatives of furan-carboxamides can be transformed into thiadiazolyl derivatives through cyclization reactions . Additionally, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by oxidative dimerization of thioamides . These reactions demonstrate the reactivity of thiadiazole compounds and could be relevant to the chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as anticancer activity, is often evaluated using in vitro assays against various cancer cell lines . Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study conducted by Gomha et al. (2017) introduced a novel series of pharmacophores containing the thiazole moiety, synthesized through facile methods. These compounds were evaluated as potent anticancer agents, particularly against Hepatocellular carcinoma cell lines, showcasing significant anticancer results (Gomha et al., 2017). Similarly, Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which, after being tested in vitro for cytotoxicity, exhibited good inhibitory activity against various cell lines, highlighting the therapeutic potential of thiophene-based compounds (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Activities
The antimicrobial properties of thiadiazole derivatives have been explored, with compounds showing promising activities against a range of microorganisms. For instance, Farghaly et al. (2011) synthesized a new series of thiadiazole-enaminones, revealing that some of these compounds exhibit significant antimicrobial activities (Farghaly, Abdallah, & Muhammad, 2011). Another study by Muğlu, Yakan, and Shouaib (2020) focused on the synthesis of novel 1,3,4-thiadiazole derivatives from thiophene-2-carboxylic acid, demonstrating effective antimicrobial activity against a selection of Gram-negative and Gram-positive bacteria as well as the fungus Candida albicans (Muğlu, Yakan, & Shouaib, 2020).
Molecular Structure and Tautomerism
The study on the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function by Matwijczuk et al. (2017) provides insight into the structural properties and tautomeric behaviors of thiadiazole derivatives, which can be crucial for understanding their biological activities (Matwijczuk et al., 2017).
Propriétés
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylcyclopentyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-11(19-16-15-9)12(17)14-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWMUHXNCCZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
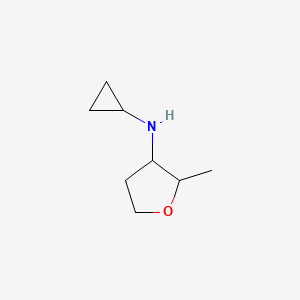
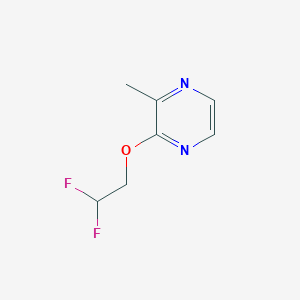
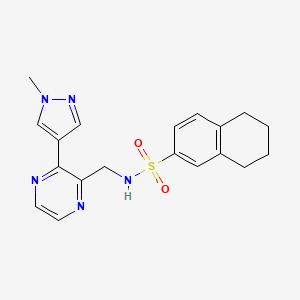
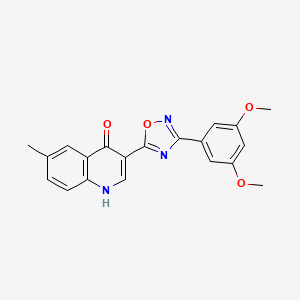
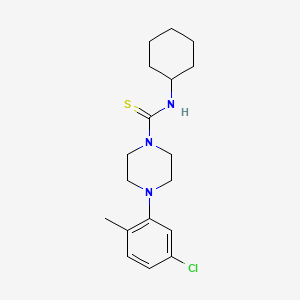
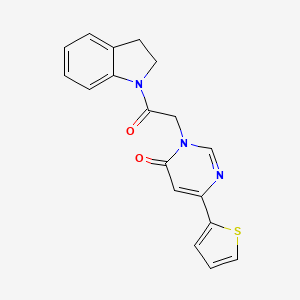
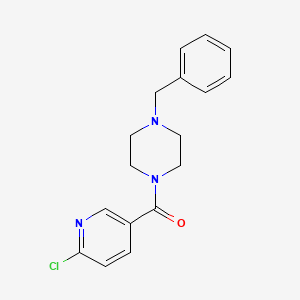
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)
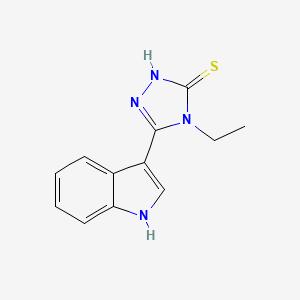
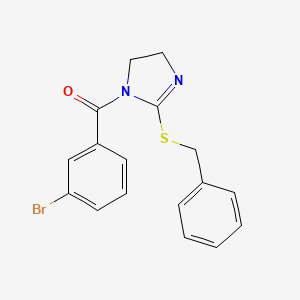
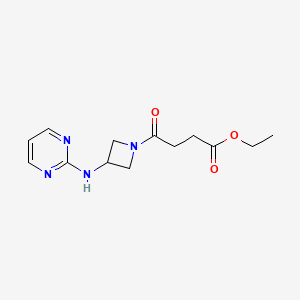
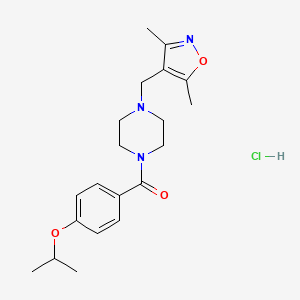
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)